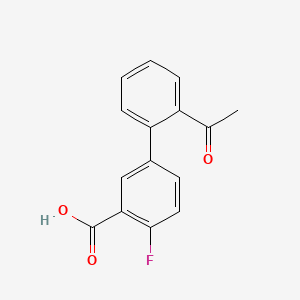

5-(2-Acetylphenyl)-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

5-(2-acetylphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-14(16)13(8-10)15(18)19/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLBPFQXECRIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718365 | |

| Record name | 2'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-80-8 | |

| Record name | 2'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2 Acetylphenyl Derivatives:the Nucleophilic Partner is Typically A2 Acetylphenylboronic Acidor One of Its Corresponding Esters E.g., a Pinacol Boronate Ester . These Organoboron Compounds Are Stable, Generally Have Low Toxicity, and Are Highly Effective in Suzuki Miyaura Reactions. the Boronic Acid or Ester Group is Essential for the Transmetalation Step in the Catalytic Cycle.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 5-(2-acetylphenyl)-2-fluorobenzoic acid via Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. Key areas for optimization include the choice of catalyst, base, solvent, and temperature.

Catalyst System: The selection of the palladium catalyst and its associated ligand is paramount. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often provide higher yields and turnover numbers. For instance, catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the oxidative addition and reductive elimination steps. A catalyst system comprising a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a suitable phosphine ligand is often employed.

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and an aqueous solution of the base is standard for Suzuki-Miyaura reactions. The choice of organic solvent can impact reaction efficiency.

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. Optimization is necessary to find a balance between reaction time and product purity.

A hypothetical optimization table for the Suzuki-Miyaura coupling to synthesize this compound is presented below.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 78 |

| 4 | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-MeTHF | 110 | 72 |

Stereoselective Synthesis Approaches (If Applicable to Chiral Analogues)

The structure of this compound, with substitution at the ortho positions relative to the biaryl bond, introduces the possibility of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. If the steric hindrance caused by the ortho substituents (the acetyl group and the fluorine atom, as well as the carboxylic acid group) is significant enough to prevent free rotation at ambient temperatures, the molecule can exist as a pair of non-superimposable, mirror-image enantiomers.

The stereochemical stability of such atropisomers is classified based on their half-life of racemization. nih.govacs.org Should this compound or its analogues exhibit stable atropisomerism, stereoselective synthesis would be a critical consideration for accessing enantiomerically pure forms, which is often a requirement for pharmaceutical applications.

Several strategies for the asymmetric synthesis of axially chiral biaryls have been developed, primarily focusing on enantioselective cross-coupling reactions. These approaches typically involve the use of a chiral catalyst system where a chiral ligand coordinates to the metal center (e.g., palladium) and induces facial selectivity during the bond-forming step. The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric Suzuki-Miyaura couplings for the synthesis of atropisomeric biaryls. acs.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the choice of solvents, catalyst systems, and energy consumption.

Solvent Selection: Traditional Suzuki-Miyaura reactions often employ solvents such as toluene, 1,4-dioxane, or DMF, which have environmental and health concerns. A greener approach involves the use of more environmentally benign solvents. acsgcipr.org Research has demonstrated the efficacy of nickel-catalyzed Suzuki-Miyaura couplings in green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol. acs.orgnih.gov Aqueous media, often with the aid of surfactants to facilitate the reaction between hydrophobic substrates, also represent a greener alternative. rsc.org

Catalyst Considerations: From a green chemistry perspective, the use of precious metals like palladium should be minimized. This can be achieved by developing highly active catalysts that can be used at very low loadings (measured in parts per million, ppm). acs.org The use of more abundant and less toxic base metals, such as nickel, as catalysts is another important green alternative. acs.orgnih.gov Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also contribute to a more sustainable process. acsgcipr.org

Energy Efficiency: The energy consumption of the synthesis can be reduced by optimizing reaction conditions to proceed at lower temperatures. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and, in some cases, energy usage compared to conventional heating methods. mdpi.com The high efficiency of microwave heating can lead to faster reaction rates and potentially cleaner reaction profiles. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Spectroscopic and Structural Characterization of 5 2 Acetylphenyl 2 Fluorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 5-(2-Acetylphenyl)-2-fluorobenzoic acid is expected to display a series of distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The acetyl methyl group would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm. The acidic proton of the carboxyl group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in the molecule would give a distinct signal. The carbonyl carbons of the acetyl and carboxylic acid groups are expected at the most downfield positions (typically >165 ppm). The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant, a characteristic feature in the spectra of fluorinated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | ~165-170 |

| Acetyl Carbonyl (C=O) | - | ~195-200 |

| Acetyl Methyl (-CH₃) | ~2.6 (s) | ~25-30 |

| Aromatic Protons (Ar-H) | 7.2-8.2 (m) | - |

| Aromatic Carbons (Ar-C) | - | ~115-145 |

s = singlet, d = doublet, m = multiplet. Predicted values are based on typical ranges for similar functional groups.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between adjacent protons on the two aromatic rings, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of carbon resonances for all protonated carbons.

The rotational freedom around the single bond connecting the two phenyl rings results in different possible conformations (rotamers) of the molecule in solution. eurjchem.com The relative orientation of the two rings can be investigated using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY). bhu.ac.in These experiments detect protons that are close in space, even if they are not directly bonded. Spatial correlations between protons on the 2-acetylphenyl ring and the 2-fluorobenzoic acid ring would provide direct evidence for the preferred conformation and could be used to estimate the dihedral angle between the rings. The presence of two distinct sets of signals in the NMR spectra at low temperatures could indicate slow rotation around the central C-C bond, allowing for the characterization of individual stable conformers. eurjchem.com

Single Crystal X-Ray Diffraction for Solid-State Structure Elucidation

A single-crystal X-ray diffraction study of this compound would yield a detailed geometric description of the molecule in the solid state.

Table 2: Expected Bond Lengths and Angles

| Parameter | Expected Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-F | ~1.35 Å |

| C-C (inter-ring) | ~1.49 Å |

| C=O (acetyl) | ~1.21 Å |

| C=O (acid) | ~1.23 Å |

| C-O (acid) | ~1.31 Å |

| C-C-C (aromatic angle) | ~120° |

In the solid state, molecules of this compound are expected to form specific intermolecular interactions that dictate the crystal packing. The most significant of these would be hydrogen bonding involving the carboxylic acid group. It is highly probable that the carboxylic acid groups of two adjacent molecules would form a classic centrosymmetric dimer via strong O-H···O hydrogen bonds. careerendeavour.comglobalscientificjournal.com

Other weaker interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings, would likely contribute to the stability of the crystal lattice. bruker.com An analysis of the Hirshfeld surface can be employed to visualize and quantify these intermolecular contacts, providing insight into the nature and relative importance of the forces governing the crystal packing. globalscientificjournal.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Crystal Packing and Polymorphism Studies

As of the current literature, specific experimental data from single-crystal X-ray diffraction studies for this compound are not available. Consequently, a definitive analysis of its crystal packing, intermolecular interactions, and potential polymorphic forms has not been established.

In the absence of experimental data, a theoretical consideration of its structure suggests that the crystal packing would likely be governed by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant feature, with the carboxylic acid groups forming dimers, a common motif in the crystal structures of carboxylic acids. These dimers would likely involve strong O-H···O hydrogen bonds.

The potential for polymorphism in this compound is noteworthy. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility arising from the rotation around the bond connecting the two phenyl rings, along with the potential for different hydrogen bonding arrangements, suggests that this compound could crystallize in multiple forms under varying conditions. However, without experimental studies, the existence and nature of any polymorphs remain speculative.

Advanced Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound. Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry would provide high mass accuracy, allowing for the confident assignment of its elemental composition.

While specific experimental mass spectra for this compound are not documented in the literature, its fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the fragmentation patterns of related compounds. The following table outlines the plausible fragmentation pathways.

| Proposed Fragment Ion | m/z (relative abundance) | Proposed Fragmentation Pathway |

|---|---|---|

| [M]+• | 258 | Molecular ion |

| [M-CH3]• | 243 | Loss of a methyl radical from the acetyl group |

| [M-H2O]• | 240 | Loss of water, potentially through an ortho effect involving the carboxylic acid and acetyl groups |

| [M-COOH]• | 213 | Decarboxylation, loss of the carboxylic acid group |

| [C7H4FO2]+ | 155 | Cleavage of the bond between the two phenyl rings, forming the 2-fluorobenzoyl cation |

| [C8H7O]+ | 119 | Cleavage of the bond between the two phenyl rings, forming the 2-acetylphenyl cation |

| [C6H5CO]+ | 105 | Further fragmentation of the 2-acetylphenyl cation |

Tandem mass spectrometry (MS/MS) studies would be instrumental in confirming these proposed fragmentation pathways. By isolating specific precursor ions and subjecting them to collision-induced dissociation (CID), the sequential fragmentation steps can be elucidated, providing a detailed structural fingerprint of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl and hydroxyl groups. The Raman spectrum, on the other hand, would likely show strong signals for the aromatic ring vibrations. The following table summarizes the predicted characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 | - | Broad, Strong |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium to Weak |

| Carbonyl (C=O) - Carboxylic Acid | Stretching | 1710-1680 | 1710-1680 | Strong |

| Carbonyl (C=O) - Acetyl | Stretching | 1690-1670 | 1690-1670 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 | Medium to Strong |

| C-O | Stretching | 1320-1210 | - | Strong |

| C-F | Stretching | 1250-1100 | - | Strong |

| O-H | Bending (in-plane) | 1440-1395 | - | Medium |

| O-H | Bending (out-of-plane) | 960-900 | - | Broad, Medium |

The broad O-H stretching band in the FT-IR spectrum is a characteristic feature of hydrogen-bonded carboxylic acids. The precise positions of the two distinct C=O stretching vibrations (from the carboxylic acid and acetyl groups) could provide insights into the electronic environment and potential intramolecular interactions. A comparative analysis of the FT-IR and Raman spectra would be beneficial, as some vibrational modes may be more active in one technique than the other due to selection rules. Computational studies, such as Density Functional Theory (DFT) calculations, could further aid in the assignment of the observed vibrational bands and provide a more detailed understanding of the molecule's conformational properties.

Computational and Molecular Modeling Studies of this compound Remain Unexplored

A comprehensive review of available scientific literature reveals a notable absence of computational chemistry and molecular modeling research specifically dedicated to the compound This compound . Despite the growing importance of in silico methods in chemical and pharmaceutical research for predicting molecular properties and interactions, this particular molecule has not been the subject of published studies in this domain.

Therefore, it is not possible to provide a detailed analysis of its computational and molecular characteristics as outlined in the requested sections. The specific data required to populate subsections on quantum mechanical calculations—such as Density Functional Theory (DFT) for geometry optimization, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and protonation/deprotonation energies—are not available in the public domain for this compound.

Similarly, information regarding its interaction with biological macromolecules through molecular docking and its dynamic behavior, which would be elucidated through molecular dynamics simulations, has not been reported.

While computational studies have been conducted on other fluorinated benzoic acid derivatives and related aromatic compounds, the strict focus on This compound as per the instructions precludes the inclusion of data from these structurally different molecules. The unique electronic and steric properties arising from the specific arrangement of the acetylphenyl and fluoro-substituted benzoic acid moieties necessitate dedicated computational analysis.

The lack of such studies means that key insights into the electronic structure, reactivity, stability, and potential biological interactions of This compound from a theoretical standpoint are yet to be determined. Future research in this area would be necessary to generate the data required for a thorough computational characterization of this compound.

Computational Chemistry and Molecular Modeling Studies of 5 2 Acetylphenyl 2 Fluorobenzoic Acid

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Profiling with Biological Targets

Ligand-protein interaction profiling is a critical step in elucidating the mechanism of action of a potential drug molecule. For 5-(2-Acetylphenyl)-2-fluorobenzoic acid, this process would involve computational screening against a panel of biological targets to identify proteins with which it is most likely to interact. Techniques such as molecular docking are employed to predict the binding affinity and pose of the ligand within the active site of various proteins.

The structural features of this compound, including the carboxylic acid group, the fluorine substituent, and the acetylphenyl moiety, suggest potential interactions with a range of targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, a common feature for ligands that bind to targets such as cyclooxygenases or other enzymes with charged or polar active sites. The biphenyl-like core suggests that it could fit into hydrophobic pockets of protein targets, a characteristic often seen in inhibitors of protein-protein interactions or kinases.

For instance, in studies of similar benzoic acid derivatives, interactions with enzymes like carbonic anhydrase and anti-apoptotic proteins such as Mcl-1 have been investigated through molecular docking. nih.govniscpr.res.inniscpr.res.in These studies reveal that the benzoic acid moiety often forms key hydrogen bonds with arginine or other charged residues in the active site. nih.gov The interactions of this compound would be profiled by docking it against a library of clinically relevant proteins to generate a preliminary "hit list" based on predicted binding energies.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -9.8 | Arg120, Tyr355, Ser530 |

| Mcl-1 | 4HW2 | -8.5 | Arg263, Val253 |

| Carbonic Anhydrase II | 3FFP | -7.9 | His94, Thr199 |

| p38 MAP Kinase | 3K3I | -8.2 | Lys53, Met109 |

This table is illustrative and contains hypothetical data based on typical findings for similar compounds.

Binding Modes and Conformational Changes upon Interaction

Once potential protein targets are identified, detailed molecular docking and molecular dynamics (MD) simulations are used to investigate the specific binding modes and any associated conformational changes in both the ligand and the protein. The binding mode describes the precise orientation of the ligand within the binding site and the network of non-covalent interactions that stabilize the complex.

Computational studies on other biphenyl (B1667301) derivatives have shown that the molecule can adopt different conformations to bind to active and inactive states of enzymes like kinases. niscpr.res.in For example, a "U-shaped" conformation might be required to fit into a compact active site, while a more extended conformation could bind to a more open, "DFG-out" conformation of a kinase. niscpr.res.in MD simulations can reveal the dynamic nature of these interactions and show how the protein structure might adapt to accommodate the ligand, a phenomenon known as "induced fit." These simulations can also highlight conformational changes in the ligand upon binding, which can have significant energetic consequences. Studies on 2-fluorobenzoic acid have highlighted the existence of different low-energy conformers, which can influence its binding behavior. nih.gov

Role of Binding Site Hydration and Flexibility in Molecular Recognition

The environment of the protein's binding site, including the presence of water molecules and the intrinsic flexibility of the protein, plays a crucial role in molecular recognition. Water molecules can mediate interactions between the ligand and the protein by forming hydrogen bond bridges. Alternatively, the displacement of "unhappy" (high-energy) water molecules from a hydrophobic binding pocket by a ligand can be a major driving force for binding affinity.

In the case of this compound, the carboxylic acid and acetyl groups are likely to interact with water molecules in the solvated binding site. Advanced computational methods can predict the location and energetic status of these water molecules. The optimization of inhibitors for the Keap1-Nrf2 protein-protein interaction, which involved compounds with structural similarities to our molecule of interest, demonstrated that displacing a coordinated water molecule from the binding site led to a significant improvement in inhibitory potency. nih.gov

Protein flexibility is also a key factor. The side chains of amino acid residues in the binding site are not static and can reorient to optimize interactions with a ligand. MD simulations are particularly useful for exploring this flexibility and identifying key residues that undergo significant conformational changes upon ligand binding. For example, the movement of arginine or lysine (B10760008) side chains to form salt bridges with the carboxylic acid of this compound would be a critical aspect of the binding event to capture in simulations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are powerful computational tools used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. These descriptors can be classified into several categories: 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume). For a molecule like this compound, a wide range of descriptors would be calculated to capture its physicochemical properties.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Example Descriptor | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological (2D) | Kier & Hall Kappa Indices (κ) | Describe aspects of molecular shape, such as cyclicity and branching. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. |

Once a large number of descriptors are calculated for a set of molecules with known biological activities, a crucial step is feature selection. This process aims to identify the subset of descriptors that are most relevant to the biological activity and to remove redundant or irrelevant ones. Methods like genetic algorithms or stepwise multiple linear regression are often used for this purpose. researchgate.net For instance, in QSAR studies of biphenyl carboxamide analogs, descriptors related to steric and electronic properties were found to be important for analgesic activity. medcraveonline.comwalshmedicalmedia.com

Predictive Modeling of Molecular Interactions

With a set of relevant descriptors selected, a predictive model can be built using various statistical and machine learning techniques. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).

The goal is to generate a statistically robust equation that can accurately predict the biological activity of a compound based on its descriptor values. For example, a hypothetical QSAR equation for a series of analogs of this compound might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * SASA + 0.8 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment enhance biological activity, while a larger solvent-accessible surface area is detrimental.

The predictive power of a QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance on "unseen" molecules). Statistical metrics such as the squared correlation coefficient (R²), the cross-validated R² (Q²), and the predictive R² for the external test set are used to assess the model's quality. researchgate.net Successful QSAR models can then be used to virtually screen large libraries of compounds to identify new molecules with potentially high activity.

Structure Activity Relationship Sar Investigations of 5 2 Acetylphenyl 2 Fluorobenzoic Acid Analogues

Identification of Key Pharmacophore Features (If Applicable)

A pharmacophore model for 5-(2-acetylphenyl)-2-fluorobenzoic acid analogues can be hypothesized by dissecting the molecule into its key functional components and considering their likely roles in molecular recognition. The core structure consists of a biphenyl-like system with a carboxylic acid group on one ring and an acetyl group on the other, with a fluorine atom providing additional electronic and conformational influence.

Based on related biphenyl (B1667301) carboxylic acid inhibitors of various enzymes, a putative pharmacophore model would likely include mdpi.com:

An anionic or hydrogen bond acceptor feature: The carboxylic acid group is a critical feature, likely forming ionic interactions or hydrogen bonds with a positively charged residue (e.g., arginine or lysine) or a hydrogen bond donor in the target's active site. The esterification of a carboxylic acid group in similar bioactive molecules often leads to a complete loss of activity, underscoring its importance drugdesign.org.

Two hydrophobic/aromatic regions: The two phenyl rings serve as hydrophobic scaffolds that can engage in van der Waals or π-π stacking interactions with hydrophobic pockets within the binding site. The biphenyl moiety is a common scaffold in drug design for projecting substituents into specific vectors blumberginstitute.org.

A hydrogen bond acceptor: The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional interaction point to enhance binding affinity.

A halogen bond donor/hydrophobic feature: The fluorine atom on the benzoic acid ring can influence the molecule's electronic properties (pKa of the carboxylic acid) and may participate in halogen bonding or other specific interactions with the target.

The spatial arrangement of these features is crucial for optimal binding. The twist angle between the two phenyl rings, influenced by substituents, will dictate the three-dimensional shape of the molecule and how it fits into the binding pocket nih.gov.

Positional and Substituent Effects on Molecular Interactions

The biological activity of analogues of this compound is highly dependent on the nature and position of substituents on both aromatic rings.

Substituent Effects on the Acetylphenyl Ring:

Insights from studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which also contain an acetylphenyl group, reveal the significant impact of modifying the acetyl moiety. The conversion of the acetyl group to an oxime (-C=NOH) has been shown to dramatically enhance antiproliferative activity against certain cancer cell lines. This suggests that the oxime functionality may play a crucial role in bioactivity, possibly through its electron-withdrawing nature or its ability to form additional hydrogen bonds nih.gov.

The following table illustrates the antiproliferative activity of some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line, highlighting the effect of modifying the acetyl group.

| Compound | Modification on Acetylphenyl Ring | IC₅₀ (µM) |

|---|---|---|

| Compound 21 | Acetyl group converted to Oxime (-C=NOH) | 5.42 |

| Compound 22 | Acetyl group converted to Oxime (-C=NOH) | 2.47 |

| Compound 25 | Acetyl group part of a carbohydrazide (B1668358) structure | 8.05 |

| Cisplatin (Reference) | - | 11.71 |

Substituent Effects on the 2-Fluorobenzoic Acid Ring:

For the 2-fluorobenzoic acid portion, the position of substituents is critical. In studies of biphenylcarboxylic acid analogues as inhibitors of glyceride synthesis, it was observed that ortho-substituted compounds often have low or no activity due to steric hindrance between the phenyl ring and the carboxylic acid group nih.gov. This steric clash can disrupt the planarity required for effective binding. In contrast, para and meta substituents are generally better tolerated and can lead to high inhibitory activity nih.gov.

The fluorine atom at the 2-position influences the acidity of the carboxylic acid and the conformation of the molecule. The presence of ortho-halogen substituents can lead to non-planarity between the carboxylic group and the aromatic ring nih.gov.

The following table summarizes the general effects of substituent positions on the activity of biphenyl carboxylic acid analogues, which can be extrapolated to the this compound scaffold.

| Substituent Position on Benzoic Acid Ring | General Effect on Activity | Rationale |

|---|---|---|

| Ortho (2- or 6-position) | Often decreased or abolished activity | Steric hindrance with the carboxylic acid, leading to a twisted conformation that may not fit the binding site nih.gov. |

| Meta (3-position) | Generally well-tolerated, can enhance activity | Less steric hindrance, allowing for favorable interactions with the target nih.gov. |

| Para (4-position) | Often leads to high activity | Minimal steric hindrance and allows for extension into solvent-exposed regions or deeper pockets of the binding site nih.gov. |

Impact of Stereochemistry on Biological Recognition (If Applicable)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the introduction of certain substituents could create a chiral center or axis, leading to stereoisomers that may exhibit different biological activities. For instance, modification of the acetyl group to a secondary alcohol would introduce a chiral center.

In such cases, it would be expected that the different stereoisomers would have distinct biological potencies. This is because biological targets, such as enzymes and receptors, are chiral environments, and they often interact preferentially with one stereoisomer over another. The precise fit of a molecule into its binding site is critical for its activity, and stereochemistry plays a key role in determining this fit. However, without specific studies on chiral analogues of this compound, any discussion on the impact of stereochemistry remains speculative.

Rational Design Principles for Modulating Molecular Activity

The rational design of more potent analogues of this compound can be guided by the SAR principles discussed above. Key strategies would involve optimizing the interactions of the pharmacophoric elements with the biological target.

Modification of the Carboxylic Acid: While the carboxylic acid is likely essential for activity, its properties can be fine-tuned. Replacing it with bioisosteres (e.g., tetrazole, hydroxamic acid) could improve metabolic stability or cell permeability while maintaining the key anionic interaction acs.org. However, any replacement must preserve the crucial interactions for biological activity.

Substitution on the Aromatic Rings: Systematic substitution on both phenyl rings can be employed to probe the binding site for additional interactions.

On the 2-fluorobenzoic acid ring , introducing small electron-withdrawing or electron-donating groups at the meta or para positions could enhance binding affinity without causing steric hindrance. For example, in a series of biphenyl inhibitors, the introduction of polar functional groups at these positions was used to probe for additional polar and ionic interactions nih.gov.

On the 2-acetylphenyl ring , further exploration of modifications to the acetyl group is warranted. Based on the enhanced activity of oxime derivatives in related series, synthesizing oxime and other ketone derivatives could be a fruitful strategy nih.gov. Additionally, varying the position of the acetyl group from ortho to meta or para would likely have a significant impact on the molecule's conformation and activity.

Conformational Control: The dihedral angle between the two phenyl rings is a key determinant of the molecule's three-dimensional shape. Introducing bulky substituents at the ortho positions of either ring can restrict the rotation around the central carbon-carbon bond, locking the molecule into a specific conformation. While often detrimental, if this locked conformation is the bioactive one, it could lead to a significant increase in potency. The biphenyl scaffold is a common element in the design of modulators for various receptors, and controlling its conformation is a key aspect of optimizing activity nih.govrsc.org.

By systematically applying these design principles and leveraging SAR data from related compound series, it is possible to rationally design novel analogues of this compound with improved potency and selectivity.

Molecular and Cellular Mechanism of Action Studies

Identification and Validation of Specific Molecular Targets

The primary molecular target of 5-(2-Acetylphenyl)-2-fluorobenzoic acid has been identified as the enzyme lysine (B10760008) (K) acetyltransferase 8 (KAT8), a histone acetyltransferase (HAT) involved in the acetylation of lysine residues on target proteins. nih.gov

Protein-Ligand Interaction Studies

Detailed protein-ligand interaction studies, such as X-ray crystallography or advanced computational modeling, specifically for this compound with KAT8 are not extensively available in publicly accessible literature. Such studies would be invaluable in elucidating the precise binding mode and the specific amino acid residues within the KAT8 active site that interact with the inhibitor.

Enzyme Kinetics and Inhibition Profiles (In Vitro)

In vitro studies have been crucial in characterizing the inhibitory action of this compound on KAT8. Kinetic analyses have demonstrated that this compound acts as a reversible, non-competitive inhibitor with respect to both the acetyl coenzyme A (Ac-CoA) cofactor and the histone substrate. nih.gov This non-competitive inhibition indicates that the compound does not directly compete with either substrate for binding to the enzyme's active site. Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. nih.gov

The inhibition profile of this compound (referred to as compound 20 in a key study) showed a decrease in the apparent maximal velocity (Vmax app.) with no significant change in the Michaelis constant (Km app.) for both Ac-CoA and the histone substrate as the inhibitor concentration was increased. nih.gov This kinetic behavior is a hallmark of non-competitive inhibition. nih.gov

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Inhibition Type | Mode of enzyme inhibition | Reversible | nih.gov |

| Mechanism vs. Ac-CoA | Inhibition pattern relative to the cofactor Acetyl-CoA | Non-competitive | nih.gov |

| Mechanism vs. Histone Substrate | Inhibition pattern relative to the histone peptide substrate | Non-competitive | nih.gov |

Cellular Pathway Modulation and Reporter Gene Assays (In Vitro)

Mechanistic Insights from Biochemical Assays

Biochemical assays have been instrumental in understanding the mechanism of action of this compound. The activity of KAT8 and the inhibitory effect of the compound were assessed by detecting the product of the enzymatic reaction, coenzyme A (CoA), which contains a free thiol group. nih.gov This thiol group can be detected using a maleimide-based fluorophore, providing a sensitive and continuous measure of enzyme activity. nih.gov

A key finding from these assays is the lack of time-dependent inhibition by this compound, which confirms its reversible mode of action. nih.gov This is in contrast to other compounds that may exhibit time-dependent, irreversible inhibition. The non-competitive nature of the inhibition with both substrates further suggests that the compound does not interfere with the formation of the enzyme-substrate complex but rather reduces the catalytic turnover rate. nih.gov

Investigation of Interaction with Macromolecules (e.g., DNA, RNA, if relevant to mechanism)

Based on the available scientific literature, the primary mechanism of action of this compound is the direct inhibition of the enzyme KAT8. There is no evidence to suggest that its mechanism involves direct interaction with macromolecules such as DNA or RNA. Its activity appears to be mediated through its effect on protein function rather than through direct engagement with nucleic acids.

Biochemical Pathways and Interactions Involving 5 2 Acetylphenyl 2 Fluorobenzoic Acid

Potential Metabolic Pathways (If Applicable as a Metabolite or Substrate)

Detailed metabolic pathways for 5-(2-Acetylphenyl)-2-fluorobenzoic acid have not been characterized in published research. Generally, xenobiotics undergo Phase I and Phase II metabolism to increase their water solubility and facilitate excretion.

There are no available in vitro metabolism studies for this compound using liver microsomes or other subcellular fractions. Such studies are crucial for identifying the primary enzymes responsible for a compound's metabolism, which often include cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. These experiments typically involve incubating the compound with liver microsomes and analyzing the formation of metabolites over time.

Without metabolism studies, no research-relevant metabolites or degradation products of this compound have been identified. The characterization of metabolites is essential for understanding a compound's complete biological activity and potential for drug-drug interactions.

Role as a Chemical Probe or Tool in Biological Research

Currently, there is no published evidence to suggest that this compound is used as a chemical probe or a tool in biological research. Chemical probes are powerful tools for studying the function of proteins and biological pathways, but the specific utility of this compound for such purposes has not been described.

Biosynthetic Origins and Derivations (If Applicable)

Information regarding the biosynthetic origins of this compound is not available, suggesting it is likely a synthetic compound. The specific synthetic pathways and precursors used in its creation are not detailed in the accessible scientific literature.

Design and Synthesis of Derivatives and Analogues of 5 2 Acetylphenyl 2 Fluorobenzoic Acid

Targeted Modifications for Enhanced Research Utility

The development of derivatives from a parent compound like 5-(2-Acetylphenyl)-2-fluorobenzoic acid is a meticulous process guided by the specific research questions at hand. Scientists aim to enhance properties such as potency, selectivity, and functionality for use in biological assays.

Key modifications would strategically target the three main components of the molecule: the fluorobenzoic acid ring, the acetylphenyl group, and the linkage between them. For instance, altering the position of the fluorine atom or replacing it with other halogens could modulate the electronic properties and binding interactions of the molecule. The acetyl group offers a prime site for derivatization, where it could be converted to other functional groups like amines, alcohols, or esters to probe interactions with biological targets. Furthermore, the introduction of reporter tags, such as fluorescent moieties or biotin, is a common strategy to create chemical probes for use in assays like fluorescence microscopy or affinity purification.

Synthesis and Characterization of Key Analogues with Varied Substituents

The synthesis of analogues of this compound would likely involve multi-step organic synthesis protocols. A common approach would be a convergent synthesis, where the fluorobenzoic acid and acetylphenyl fragments are synthesized separately and then coupled together.

The characterization of these newly synthesized analogues is a critical step to confirm their structure and purity. A suite of analytical techniques would be employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the carbon-hydrogen framework of the molecule. Mass spectrometry (MS) would confirm the molecular weight, and elemental analysis would determine the empirical formula. For crystalline compounds, X-ray crystallography could provide the definitive three-dimensional structure.

Below is a hypothetical data table illustrating the kind of characterization data that would be generated for a series of analogues:

| Compound ID | Substituent on Acetyl Group | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) |

| A-001 | -CH₃ (Parent) | C₁₅H₁₁FO₃ | 258.25 | 2.60 (s, 3H), 7.20-8.10 (m, 7H) |

| A-002 | -CH₂CH₃ | C₁₆H₁₃FO₃ | 272.27 | 1.25 (t, 3H), 2.95 (q, 2H), 7.20-8.10 (m, 7H) |

| A-003 | -OH | C₁₅H₁₁FO₄ | 274.25 | 5.50 (s, 1H), 7.20-8.10 (m, 7H) |

| A-004 | -NH₂ | C₁₅H₁₂FNO₃ | 273.26 | 4.50 (s, 2H), 7.20-8.10 (m, 7H) |

Note: The NMR data presented is hypothetical and for illustrative purposes only.

Comparative Mechanistic Studies of Analogues

With a library of characterized analogues in hand, researchers can proceed with comparative mechanistic studies. These studies aim to understand how the structural modifications affect the biological activity of the compounds. This often involves a series of in vitro assays to determine key parameters such as binding affinity, enzyme inhibition constants (IC₅₀ or Kᵢ), or functional activity in cell-based models.

The goal is to establish a Structure-Activity Relationship (SAR), which correlates the chemical structure of the analogues with their biological activity. For example, by comparing the activity of analogues with different substituents on the acetylphenyl ring, researchers can deduce whether a hydrogen bond donor or acceptor is preferred at that position for optimal interaction with the target protein.

Structure-Based Design of Next-Generation Chemical Probes

The insights gained from SAR studies are invaluable for the structure-based design of the next generation of chemical probes. If the three-dimensional structure of the biological target is known, computational modeling techniques such as molecular docking can be used to visualize the binding of the analogues and predict which modifications would lead to improved affinity and selectivity.

This iterative process of design, synthesis, and testing allows for the refinement of the chemical scaffold to produce highly potent and selective chemical probes. These optimized probes can then be used to investigate the function of their target proteins in complex biological systems, ultimately contributing to a deeper understanding of cellular processes and disease mechanisms.

Analytical Methodologies for Research Applications of 5 2 Acetylphenyl 2 Fluorobenzoic Acid

Development of Robust Separation Techniques (e.g., HPLC, UHPLC) for Research Samples

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation, identification, and purification of 5-(2-Acetylphenyl)-2-fluorobenzoic acid in research samples. These methods offer high resolution and sensitivity, making them ideal for assessing the purity of synthesized batches and isolating the compound from reaction byproducts or degradation products.

The development of a robust separation method would typically involve a reverse-phase approach, leveraging a C18 stationary phase, which is effective for separating moderately polar compounds like fluorobenzoic acid derivatives. researchgate.net A gradient elution strategy is often employed to ensure the efficient separation of the target compound from impurities with varying polarities. The mobile phase would likely consist of an aqueous component, such as water with a small percentage of formic acid or an ammonium (B1175870) acetate (B1210297) buffer to control the pH and improve peak shape, and an organic component like acetonitrile (B52724) or methanol. iaea.org

For UHPLC applications, smaller particle size columns (typically sub-2 µm) are used, which allows for faster analysis times and improved separation efficiency compared to traditional HPLC. researchgate.net The selection of the appropriate column and mobile phase composition is critical to achieving optimal separation. Method validation would be conducted in accordance with international guidelines to ensure specificity, linearity, accuracy, precision, and robustness. ekb.eg

Table 1: Illustrative HPLC/UHPLC Method Parameters for the Analysis of this compound

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min | 5% B to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Quantitative Analysis Methods (e.g., LC-MS/MS, GC-MS) for In Vitro Studies

For the quantitative analysis of this compound in in vitro studies, such as cell culture media or enzyme assays, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice due to their exceptional sensitivity and selectivity.

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds. The compound would first be separated by HPLC or UHPLC, followed by detection using a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is a common choice for acidic compounds like fluorobenzoic acids. s4science.at The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. This allows for accurate quantification even in the presence of complex biological matrices. The limits of quantification (LOQ) for similar compounds can reach the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. semanticscholar.org

GC-MS can also be employed, though it would likely require a derivatization step to increase the volatility of the acidic compound, for instance, by converting the carboxylic acid to a methyl ester. iaea.org While this adds a step to the sample preparation, GC-MS can offer excellent chromatographic resolution.

Table 2: Representative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z [M-H]⁻ |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

| Limit of Quantification | 1-10 ng/mL (in matrix) |

Detection and Characterization in Complex Research Matrices

The detection and characterization of this compound in complex research matrices, such as plasma, tissue homogenates, or environmental samples, present significant analytical challenges due to the presence of numerous interfering substances. Effective sample preparation is crucial to remove these interferences and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex samples. researchgate.net For an acidic compound, an anion exchange or a mixed-mode SPE sorbent could be employed. Alternatively, a generic reversed-phase sorbent like C18 could be used. The choice of SPE cartridge and the elution solvent system would be optimized to maximize the recovery of the analyte while minimizing matrix effects.

Following sample preparation, LC-MS/MS is the preferred analytical technique for both detection and characterization. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, can be used for the unequivocal identification of the compound based on its accurate mass and isotopic pattern. Furthermore, MS/MS fragmentation patterns can provide structural confirmation. The presence of matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, would need to be carefully evaluated during method development and validation. semanticscholar.org

Table 3: Overview of Sample Preparation and Detection in Complex Matrices

| Matrix | Sample Preparation Technique | Analytical Method | Key Considerations |

| Plasma | Protein Precipitation followed by SPE | LC-MS/MS | High protein content, potential for ion suppression. |

| Tissue Homogenate | Homogenization, Centrifugation, SPE | LC-MS/MS or GC-MS | Lipid and protein removal is critical. |

| Aqueous Media | Direct Injection or SPE | HPLC-UV or LC-MS/MS | pH adjustment may be necessary. |

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Uncharted Mechanistic Pathways

The biological targets and mechanisms of action for 5-(2-Acetylphenyl)-2-fluorobenzoic acid remain undefined. A critical first step in realizing its potential is to elucidate its molecular interactions within a biological context. Initial investigations could involve high-throughput screening against a panel of enzymes and receptors to identify potential binding partners. Subsequent research would focus on validating these "hits" and delineating the precise mechanism of interaction, whether it be inhibitory, activating, or allosteric in nature. Understanding these fundamental pathways is paramount to directing its future applications.

Integration with Advanced Screening Platforms for New Chemical Biology Tools

The development of new chemical biology tools is essential for dissecting complex biological processes. This compound could serve as a foundational scaffold for the creation of such tools. By integrating this compound into advanced screening platforms, such as phenotypic screening or activity-based protein profiling, researchers can identify its effects on cellular systems and uncover novel biological functions. This approach could lead to the discovery of probes for studying specific cellular states or disease models.

Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues

To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methodologies is crucial. The creation of a library of structurally diverse analogues will allow for systematic investigation into how modifications of the acetylphenyl and fluorobenzoic acid rings impact biological activity. Key synthetic strategies could include variations in the substitution patterns on both aromatic rings and modification of the acetyl and carboxylic acid functional groups.

| Potential Analogue Class | Synthetic Strategy | Potential Application |

| Varied Aryl Substituents | Suzuki or Buchwald-Hartwig cross-coupling reactions | Probing binding pocket electronics and sterics |

| Modified Ketone | Reductions, Grignard additions, Wittig reactions | Investigating the role of the carbonyl group in target binding |

| Amide/Ester Derivatives | Standard coupling and esterification reactions | Enhancing cell permeability and metabolic stability |

Development as a Radioligand for Imaging in Research Models (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The incorporation of a positron-emitting radionuclide, such as fluorine-18, into the structure of this compound could enable its use as a PET radioligand. Given the presence of a fluorine atom in the parent molecule, isotopic substitution with ¹⁸F would be a logical starting point. The development of such a radioligand would depend on identifying a specific biological target with high affinity and selectivity for this compound. If successful, it could be a valuable tool for preclinical research in animal models of disease.

Contribution to Fundamental Understanding of Molecular Recognition and Chemical Reactivity

The study of this compound and its future analogues can contribute to a more profound understanding of molecular recognition. By systematically altering its chemical structure and correlating these changes with biological activity, researchers can gain insights into the specific non-covalent interactions that govern its binding to a biological target. Furthermore, investigating the chemical reactivity of its functional groups can inform the design of more potent and selective compounds. This fundamental knowledge is invaluable for the broader field of medicinal chemistry and drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Acetylphenyl)-2-fluorobenzoic acid, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : A common approach involves coupling reactions between fluorobenzoic acid derivatives and acetylphenyl precursors. For example, a modified Horner-Wadsworth-Emmons reaction or Suzuki-Miyaura cross-coupling can introduce the acetylphenyl moiety. Key parameters include:

- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR spectroscopy : and NMR can verify the acetylphenyl (δ ~2.6 ppm for CH) and fluorobenzoic acid (δ ~164 ppm for COOH) groups. Aromatic protons show splitting patterns consistent with fluorine coupling .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming substituent positions .

- Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in large-scale reactions?

- Methodological Answer :

- Catalyst loading : Reduced Pd catalyst (0.5–1 mol%) with ligands (e.g., XPhos) minimizes metal contamination .

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield by 15–20% compared to conventional heating .

- In-line monitoring : FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How should researchers resolve contradictions in NMR data for fluorinated aromatic systems, such as unexpected splitting patterns?

- Methodological Answer :

- Decoupling experiments : - heteronuclear coupling can clarify splitting anomalies. For example, fluorine-adjacent protons exhibit coupling (~8 Hz) .

- 2D NMR : COSY and NOESY identify through-space interactions, distinguishing regioisomers .

- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts, aiding assignment .

Q. What computational approaches predict the physicochemical properties of this compound, and how reliable are they?

- Methodological Answer :

- Collision cross-section (CCS) prediction : Tools like MOBCAL or Skyline estimate CCS values for ion mobility spectrometry. For [M+H]+, deviations <5% from experimental data are typical .

- Solubility/logP : COSMO-RS or ACD/Labs software models partition coefficients, critical for bioavailability studies .

Q. What strategies are effective for studying the biological activity of this compound, particularly in kinase inhibition?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce substituents (e.g., morpholine, piperidine) via amide coupling to enhance binding affinity. Example: 5-((3S,4R)-piperidinyl)-2-fluorobenzoic acid derivatives showed IC values <100 nM for kinase targets .

- In vitro assays : Fluorescence polarization (FP) or TR-FRET measures competitive binding against ATP-binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.